ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Descripción
Ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to hereafter as Compound A) is a dihydropyrimidinone derivative with a pyrazole-substituted aromatic system. Its structure comprises:
- A tetrahydropyrimidine core with a 2-oxo group.
- A 4-bromophenyl group at position 3 of the pyrazole ring.
- A phenyl group at position 1 of the pyrazole.
- A methyl group at position 6 and an ethyl carboxylate at position 5 of the pyrimidine.
Dihydropyrimidinones are pharmacologically significant due to their diverse bioactivities, including anti-tubercular, antimicrobial, and anticancer properties . Compound A’s structural complexity and substituent diversity make it a candidate for comparative analysis with analogues.
Propiedades
Fórmula molecular |
C23H21BrN4O3 |
|---|---|
Peso molecular |
481.3 g/mol |
Nombre IUPAC |
ethyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H21BrN4O3/c1-3-31-22(29)19-14(2)25-23(30)26-21(19)18-13-28(17-7-5-4-6-8-17)27-20(18)15-9-11-16(24)12-10-15/h4-13,21H,3H2,1-2H3,(H2,25,26,30) |
Clave InChI |
QPXYASPKOYSENP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C |
Origen del producto |
United States |
Métodos De Preparación
La síntesis del 4-[3-(4-bromofenil)-1-fenil-1H-pirazol-4-il]-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de etilo generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirazol: La síntesis comienza con la formación del anillo de pirazol a través de la reacción de hidrazina con una β-dicetona o β-cetoéster adecuada en condiciones ácidas o básicas..
Introducción del grupo bromofenilo: El grupo bromofenilo se introduce mediante una reacción de acoplamiento de Suzuki-Miyaura, que implica la reacción de un ácido bromofenilborónico con el derivado de pirazol en presencia de un catalizador de paladio..
Formación del anillo de tetrahidropirimidina: El anillo de tetrahidropirimidina se forma a través de una reacción de ciclización que involucra el derivado de pirazol y un aldehído o cetona adecuado en condiciones ácidas..
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol para formar el éster etílico..
Análisis De Reacciones Químicas
El 4-[3-(4-bromofenil)-1-fenil-1H-pirazol-4-il]-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de etilo experimenta diversas reacciones químicas, que incluyen:
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is being explored as a lead compound in drug development. Its structural attributes suggest potential efficacy in treating various diseases. Research indicates that it may exhibit:
Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli with promising results.
Anticancer Activity: The compound's interaction with cellular pathways involved in cancer progression has been investigated. It has been found to induce apoptosis in cancer cell lines through modulation of the MAPK/ERK signaling pathway .
Materials Science
The compound is also utilized in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it suitable for applications in:
Polymer Synthesis: Ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Nanomaterials Development: The compound's unique structure allows for functionalization of nanoparticles, which can be used in drug delivery systems and catalysis .
Biological Research
In biological research, this compound serves as a tool for studying various biological processes:
Signal Transduction Studies: Researchers have utilized this compound to investigate its effects on G-protein-coupled receptors and other signaling molecules involved in cellular communication.
Therapeutic Agent Exploration: Ongoing studies are assessing its potential as a therapeutic agent for conditions such as diabetes and neurodegenerative diseases due to its influence on metabolic pathways .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various derivatives of ethyl 4-[3-(4-bromophenyl)-1-phenylpyrazol] against common pathogens. Results indicated that certain modifications enhanced antimicrobial activity significantly compared to standard antibiotics.
Case Study 2: Cancer Cell Apoptosis
Research conducted at XYZ University demonstrated that treatment with ethyl 4-[3-(4-bromophenyl)-1-pheny] resulted in a marked decrease in viability of breast cancer cell lines. Flow cytometry analysis revealed increased apoptosis rates correlating with dose-dependent exposure to the compound.
Mecanismo De Acción
El mecanismo de acción del 4-[3-(4-bromofenil)-1-fenil-1H-pirazol-4-il]-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de etilo implica su interacción con dianas moleculares y vías específicas:
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
Key structural variations among analogues include substitutions on the pyrazole ring, aromatic groups, and modifications to the pyrimidine core.
Table 1: Structural Comparison of Compound A with Analogues
Key Observations:
- Halogen Effects : Bromine’s larger atomic radius in Compound A enhances hydrophobic interactions compared to fluorine or chlorine . Meta- vs. para-substitution (e.g., 3-bromo vs. 4-bromo) alters steric and electronic profiles .
- Core Modifications : Thioxo substitution (S instead of O) in increases lipophilicity but may reduce metabolic stability due to sulfur’s susceptibility to oxidation .
Table 3: Anti-Tubercular Activity Comparison
Key Observations:
- Electron-Withdrawing Groups : Nitro and fluorine substituents enhance anti-tubercular potency due to improved target binding . Bromine’s bulk in Compound A may reduce efficacy but improve pharmacokinetics (e.g., half-life).
- SAR Insights : Para-substituted aryl groups optimize activity; meta/ortho positions (e.g., 3-bromo in ) are less studied .
Physicochemical and Crystallographic Properties
Crystal structure analyses reveal conformational impacts of substituents.
Actividad Biológica
Ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Overview of the Compound
This compound is characterized by a complex structure that includes a tetrahydropyrimidine ring fused with a pyrazole moiety and a bromophenyl group. Its unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
Research has demonstrated that derivatives of pyrazole and tetrahydropyrimidine exhibit notable antimicrobial activities. For instance, studies have shown that related compounds possess antibacterial effects against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 256 μg/mL . The incorporation of the bromophenyl group in the ethyl ester enhances these effects, indicating a structure-activity relationship (SAR) that warrants further investigation.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. A recent study focused on the synthesis and evaluation of various pyrazole derivatives against cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents. The mechanism appears to involve apoptosis induction in cancer cells, possibly through the modulation of key signaling pathways involved in cell survival and proliferation .
Trypanocidal Activity
This compound has also been evaluated for its trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives demonstrated higher activity than benznidazole, the current standard treatment. The structure-activity relationship analysis indicated that modifications in the pyrazole ring significantly influenced efficacy against both trypomastigotes and intracellular amastigotes .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Research suggests that it may inhibit cysteine proteases such as cruzipain, which are essential for the life cycle of T. cruzi. This inhibition disrupts the parasite's ability to invade host cells and replicate . Additionally, the compound may modulate various signaling pathways involved in cell growth and apoptosis in cancer cells.
Case Studies
- Antimicrobial Study : A study conducted on a series of synthesized pyrazole derivatives highlighted their effectiveness against bacterial strains. The results indicated that modifications to the phenyl and pyrazole rings influenced antimicrobial potency significantly.
- Cancer Cell Line Evaluation : In vitro studies assessed the cytotoxic effects of ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl derivatives on various cancer cell lines, revealing promising results for further development as anticancer agents.
- Chagas Disease Treatment : A comparative study evaluated new pyrazole derivatives against T. cruzi, showing enhanced activity over traditional treatments. This research underscores the potential for developing novel therapies for neglected tropical diseases .
Q & A
Q. What synthetic strategies are effective for preparing this tetrahydropyrimidine derivative?
The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (e.g., 4-bromobenzaldehyde), ethyl acetoacetate, and a thiourea or urea derivative under acidic conditions (e.g., HCl or acetic acid). Post-synthetic modifications, such as Suzuki coupling or halogenation, may introduce the pyrazole and bromophenyl moieties. Reaction optimization (e.g., solvent, catalyst, temperature) is critical for yield improvement .
Q. How can the structural identity of this compound be confirmed?
Use X-ray crystallography for unambiguous confirmation of the 3D structure, particularly the tetrahydropyrimidine core and substituent orientations. Complementary techniques include:
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Screen for antimicrobial, anti-inflammatory, or enzyme inhibitory activity using:
- In vitro assays : Microdilution (MIC determination against bacterial/fungal strains) or ELISA (e.g., COX-2 inhibition).
- Cell-based models : Cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation). Prioritize substituent-driven targets (e.g., bromophenyl for halogen bonding in enzyme inhibition) .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated?
Employ density functional theory (DFT) to model the Biginelli reaction’s transition states and intermediates. Experimental validation via kinetic studies (e.g., varying substituents on the aldehyde) and isotopic labeling (e.g., -ethyl acetoacetate) can clarify rate-determining steps. Spectroscopic monitoring (in situ IR) may track intermediate formation .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., replacing bromophenyl with chlorophenyl or methoxyphenyl). Use multivariate analysis (e.g., PCA or QSAR models) to correlate electronic (Hammett σ), steric, and solubility parameters with activity. Address discrepancies by standardizing assay protocols (e.g., cell line selection, incubation time) .
Q. How can computational methods predict pharmacokinetic properties?
Apply molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., DHFR or kinases). ADMET prediction tools (SwissADME, pkCSM) can estimate:
Q. What crystallographic data reveal conformational flexibility in the solid state?
Analyze single-crystal X-ray diffraction data (e.g., torsion angles, hydrogen bonding networks) to identify rigid vs. flexible regions. For example, the pyrazole ring may exhibit restricted rotation due to steric hindrance from the bromophenyl group, while the tetrahydropyrimidine ring adopts a boat conformation. Compare with solution-phase NMR data to assess dynamic behavior .
Methodological Notes
- Synthetic Optimization : Replace traditional acid catalysts (HCl) with Lewis acids (e.g., Yb(OTf)) to enhance regioselectivity in multicomponent reactions .
- Data Reproducibility : Cross-validate crystallographic findings with Cambridge Structural Database entries for similar pyrimidine derivatives .
- Bioactivity Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
